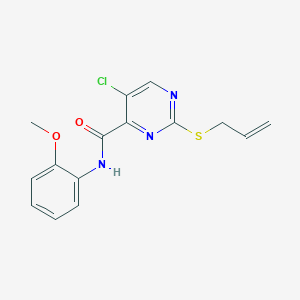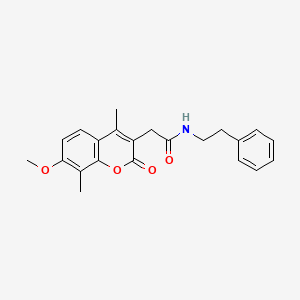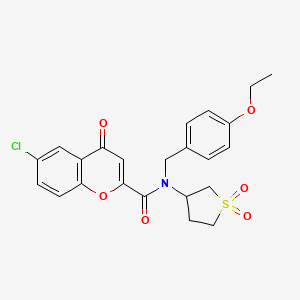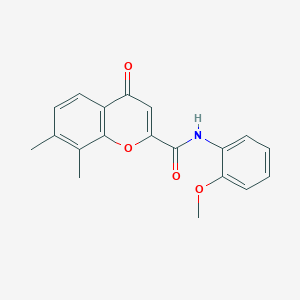
Indeno(2,1-b)pyrrol-8(1H)-one, 5-bromo-1,2-dimethyl-3-((dimethylamino)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indeno(2,1-b)pyrrol-8(1H)-one, 5-bromo-1,2-dimethyl-3-((dimethylamino)methyl)- is a complex organic compound that belongs to the class of indeno-pyrroles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Indeno(2,1-b)pyrrol-8(1H)-one, 5-bromo-1,2-dimethyl-3-((dimethylamino)methyl)- typically involves multi-step organic reactions. The starting materials often include indene derivatives and pyrrole compounds. The reaction conditions may involve:
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Reactions may be carried out at elevated temperatures ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques like continuous flow synthesis may also be employed for efficient production.
化学反応の分析
Types of Reactions
Indeno(2,1-b)pyrrol-8(1H)-one, 5-bromo-1,2-dimethyl-3-((dimethylamino)methyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, Indeno(2,1-b)pyrrol-8(1H)-one derivatives are used as intermediates in the synthesis of more complex molecules. They are valuable in the development of new organic reactions and catalysts.
Biology
In biological research, these compounds may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, Indeno(2,1-b)pyrrol-8(1H)-one derivatives may be explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, these compounds can be used in the production of advanced materials, such as organic semiconductors or photovoltaic cells.
作用機序
The mechanism of action of Indeno(2,1-b)pyrrol-8(1H)-one derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
Indeno(2,1-b)pyrrol-8(1H)-one derivatives: Other derivatives with different substituents on the indeno-pyrrole core.
Pyrrole-based compounds: Compounds with a pyrrole ring and various functional groups.
Indene derivatives: Compounds with an indene core and different substituents.
Uniqueness
Indeno(2,1-b)pyrrol-8(1H)-one, 5-bromo-1,2-dimethyl-3-((dimethylamino)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the dimethylamino group can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
126581-72-4 |
|---|---|
分子式 |
C16H17BrN2O |
分子量 |
333.22 g/mol |
IUPAC名 |
7-bromo-1-[(dimethylamino)methyl]-2,3-dimethylindeno[2,3-b]pyrrol-4-one |
InChI |
InChI=1S/C16H17BrN2O/c1-9-13(8-18(2)3)14-12-7-10(17)5-6-11(12)16(20)15(14)19(9)4/h5-7H,8H2,1-4H3 |
InChIキー |
OYLCUBJGWXJMOR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1C)C(=O)C3=C2C=C(C=C3)Br)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11388561.png)


![Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(diphenylmethyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11388580.png)

![ethyl 3-[6,10-dimethyl-3-(4-methylbenzyl)-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B11388586.png)
![N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11388592.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11388595.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B11388596.png)
![ethyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11388602.png)




